Chlorure d'osmium(III)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Recherche anticancéreuse

Les complexes à base d'osmium(III) ont suscité un intérêt considérable en tant que médicaments anticancéreux potentiels en raison de leurs activités cytotoxiques diverses . Les analogues à l'osmium de NAMI-A, RAPTA-C et RM175 ont été synthétisés et testés pour leurs activités biologiques . Par rapport à NAMI-A, ses analogues Os(III) seraient plus stables en solution aqueuse et présenteraient une activité antiproliférative significative .

Mécanisme d'action dans le développement de médicaments

Les mécanismes d'action de ces complexes ne sont pas bien compris . Des calculs de théorie de la fonctionnelle de la densité ont été effectués pour étudier les premières réactions d'hydrolyse de Os-KP418, un analogue du médicament anticancéreux à base de Ru(III) KP418, et les réactions de Os-KP418 et de son produit aqueux [Os-KP418 (aqua)] au site N7 de la guanine pour explorer les mécanismes d'action de Os-KP418 .

Catalyseur dans les réactions d'oxydation

Le chlorure d'osmium(III) est utilisé comme catalyseur efficace d'oxydation des alcanes en présence de pyridine et d'oxyde d'hydrogène . Cela en fait un outil précieux dans diverses réactions chimiques.

Préparation de complexes de dichlorodihydridoosmium

Le chlorure d'osmium(III) est utilisé comme réactif pour la préparation de complexes de dichlorodihydridoosmium . Ces complexes ont diverses applications dans le domaine de la chimie.

Matériel précurseur pour la production d'autres composés

L'hydrate de chlorure d'osmium(III) est utilisé comme matière première pour la production de composés complexes de dichlorodihydridoosmium et d'autres composés . C'est le précurseur d'une variété de complexes d'arène .

Établissement d'une solution standard mono-élémentaire

La demande de matériaux de référence certifiés de solutions standard mono-élémentaires d'osmium est en augmentation afin d'obtenir des résultats fiables dans les analyses d'instruments chimiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Mécanisme D'action

Target of Action

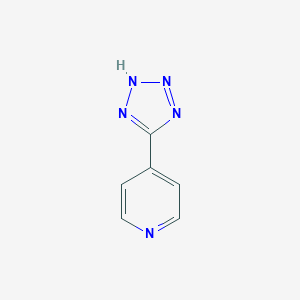

Osmium(III) chloride, also known as Osmium trichloride, primarily targets the N7 site of guanine . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and its interaction with Osmium(III) chloride plays a crucial role in the compound’s mechanism of action .

Mode of Action

The mode of action of Osmium(III) chloride involves a two-step process. First, the compound undergoes hydrolysis, where a chloride ligand is substituted by a water molecule, resulting in a more reactive aquated species . This hydrolyzed form of Osmium(III) chloride then reacts with the N7 site of guanine . This interaction with guanine is a key aspect of the compound’s mode of action .

Biochemical Pathways

The interaction of Osmium(III) chloride with guanine can interfere with biochemical pathways in unusual ways .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

Osmium-based complexes have attracted significant attention due to their diverse cytotoxic activities and other remarkable properties, suggesting potential anticancer applications .

Action Environment

The action of Osmium(III) chloride can be influenced by environmental factors. For instance, its stability in aqueous solution suggests that the compound’s action, efficacy, and stability may be affected by the presence of water and other solvents

Analyse Biochimique

Biochemical Properties

Osmium(III) chloride is used for preparing osmium compounds and complexes . It is also an effective catalyst for alkane oxidation when combined with pyridine and hydrogen peroxide

Cellular Effects

Osmium-based complexes have been noted for their diverse cytotoxic activities and other remarkable properties . They have attracted significant attention as potential anticancer drugs .

Molecular Mechanism

It is known that osmium-based complexes can undergo hydrolysis reactions, producing more reactive species . For example, an osmium-based drug, Os-KP418, is first hydrolyzed via substitution of a chloride ligand by a water molecule to produce a more reactive aquated species . This species then reacts with the N7 site of guanine .

Temporal Effects in Laboratory Settings

It is known that osmium-based complexes can exhibit dose- and time-dependent antiproliferative activity .

Dosage Effects in Animal Models

Osmium-based complexes have been shown to exhibit dose- and time-dependent antiproliferative activity in hepatocarcinoma-bearing mice .

Metabolic Pathways

Osmium-based complexes have been noted for their diverse cytotoxic activities, suggesting they may interact with various metabolic pathways .

Transport and Distribution

Osmium-based complexes have been noted for their slow metal–ligand exchange kinetics, suggesting they may have unique transport and distribution properties .

Subcellular Localization

Osmium-based complexes have been noted for their diverse cytotoxic activities, suggesting they may localize to various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Osmium(III) chloride can be synthesized through two primary methods:

- Osmium metal reacts with chlorine gas to form osmium(III) chloride:

Direct Chlorination: 2Os+3Cl2→2OsCl3

Osmium(IV) chloride is heated to produce osmium(III) chloride and chlorine gas:Thermal Decomposition: 2OsCl4→2OsCl3+Cl2

Propriétés

IUPAC Name |

trichloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHPMFLFVHDIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

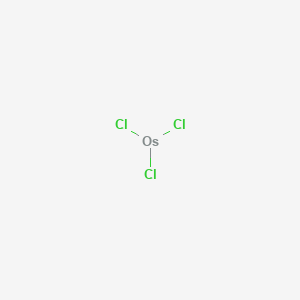

Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OsCl3, Cl3Os | |

| Record name | Osmium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Osmium(III)_chloride&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065457 | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-93-4 | |

| Record name | Osmium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What catalytic applications have been explored for Osmium(III) chloride?

A1: Osmium(III) chloride (OsCl3) has demonstrated promising catalytic activity in the selective oxidation of methane and ethane using hydrogen peroxide in an aqueous medium []. This reaction primarily yields alcohols and aldehydes, with methyl hydroperoxide also observed as a product in the methane oxidation. Notably, OsCl3 exhibits higher turnover frequencies (TOFs) compared to other transition metal chlorides like FeCl3, CoCl2, and RuCl3 for these reactions.

Q2: How does the choice of oxidant influence the catalytic activity of Osmium(III) chloride in alkane oxidation?

A2: Research indicates that the effectiveness of OsCl3 as a catalyst for alkane oxidation is significantly influenced by the oxidant used []. While hydrogen peroxide (H2O2) facilitates efficient oxygenate formation from methane and ethane, alternative oxidants like NaClO, NaClO4, NaIO4, and even tert-butyl hydroperoxide (TBHP) result in significantly lower or negligible activity.

Q3: What insights do UV-Vis spectroscopic studies offer regarding the mechanism of Osmium(III) chloride-catalyzed oxidation?

A3: UV-Vis spectroscopic analysis suggests that OsCl3 likely undergoes oxidation to an Os(IV) species in the presence of H2O2 in an aqueous environment []. This Os(IV) species is proposed as the active catalytic species responsible for the oxygenation of methane and ethane.

Q4: What evidence suggests a radical pathway in the Osmium(III) chloride-catalyzed oxidation of alkanes?

A4: The involvement of a radical mechanism in the OsCl3-catalyzed oxidation of methane and ethane is supported by the observation that the addition of a radical scavenger to the reaction mixture leads to a suppression of oxygenate formation [].

Q5: Beyond catalysis, what other research areas involve Osmium(III) chloride?

A5: Osmium(III) chloride serves as a precursor in the synthesis of various osmium complexes. For instance, it reacts with trithiazyltrichloride to yield Os(NS)Cl3, which can be further reacted with [PPh4]Cl to form [PPh4]2[Os(NS)Cl5] and subsequently converted to [PPh4][(H2O)Os(NS)CI4] through recrystallization [].

Q6: What structural information is available for the osmium thionitrosyl complex, [PPh4][(H2O)Os(NS)CI4]?

A6: X-ray crystallography reveals that [PPh4][(H2O)Os(NS)CI4] crystallizes in the monoclinic space group P21/c. The osmium atom adopts an octahedral coordination geometry with the H2O ligand trans to the NS group. Notably, the Os-N-S unit exhibits near linearity [].

Q7: Has Osmium(III) chloride been utilized in the synthesis of materials with potential applications in quantum physics?

A7: Yes, a recent study explored the synthesis and properties of OsxCl3 (x = 0.81), using Osmium(III) chloride as a starting material []. This material exhibits a layered CdCl2-type structure with partially occupied osmium ions forming nano-domains with a honeycomb arrangement. These structural features suggest its potential relevance to the study of Kitaev spin liquid behavior.

Q8: Are there any reported biosensor applications utilizing Osmium(III) chloride-derived materials?

A8: Research has explored the use of an Osmium complex, likely derived from Osmium(III) chloride, as an electrocatalyst in a glucose biosensor []. This biosensor relies on the immobilization of the osmium complex and glucose oxidase onto a carbon nanotube-modified electrode. The resulting device exhibits high sensitivity and a low detection limit for glucose, demonstrating the potential of Osmium(III) chloride-derived materials in biosensing applications.

Q9: What methods have been employed to synthesize osmium hydrides using Osmium(III) chloride as a precursor?

A9: Tetrakis(trifluorophosphine)-osmium dihydride, H2Os(PF3)4, can be synthesized through the high-pressure reaction of anhydrous Osmium(III) chloride with PF3 and hydrogen in the presence of copper powder []. This reaction highlights the versatility of OsCl3 as a starting material for preparing diverse osmium complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.